molecular formula C2H2IN B1630358 Iodoacetonitrile CAS No. 624-75-9

Iodoacetonitrile

Cat. No.: B1630358
CAS No.: 624-75-9
M. Wt: 166.95 g/mol
InChI Key: VODKOOOHHCAWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodoacetonitrile is an organic compound with the chemical formula C₂H₂IN . It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both an iodine atom and a nitrile group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodoacetonitrile can be synthesized through several methods. One common method involves the reaction of acetonitrile with iodine in the presence of a base. The reaction typically proceeds as follows:

CH3CN+I2ICH2CN+HI\text{CH}_3\text{CN} + \text{I}_2 \rightarrow \text{ICH}_2\text{CN} + \text{HI} CH3​CN+I2​→ICH2​CN+HI

Industrial Production Methods: In industrial settings, this compound is produced by the iodination of acetonitrile using iodine and a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Substitution Reactions

Iodoacetonitrile undergoes SN2 substitution reactions due to the electrophilic iodine atom, which can be displaced by nucleophiles such as thiols, amines, and halides. For example, reaction with glutathione (a model nucleophile) demonstrates its reactivity, with this compound exhibiting time-dependent toxicity (TDT) values of ~100% across 15–45 minute exposure intervals .

Reagent Reaction Conditions Product
ThiolsRoom temperature, polar solventSubstituted acetonitriles
AminesBase catalysisAlkylated nitriles
HalidesPolar aprotic solventCross-coupled products

These substitutions are critical in bioalkylation processes and synthetic chemistry .

Oxidation and Reduction Reactions

While direct oxidation/reduction pathways are less documented, this compound participates in radical-mediated processes under photoredox catalysis. For instance, in enantiospecific three-component alkylations, this compound forms electrophilic radicals via single-electron transfer (SET) with Ru catalysts. These radicals then react with nucleophilic substrates like boronate complexes, enabling stereospecific alkylation .

Addition Reactions

This compound engages in Reformatsky- and Wittig-type additions with aldehydes. For example, it reacts with aldehydes to form α-iodo ketones or alkanes, depending on the reaction conditions. This reactivity is leveraged in constructing complex molecules, such as furan- and indole-derived compounds .

Reaction Type Conditions Products
Reformatsky reactionZinc, THFα-Iodo ketones
Wittig reactionPhosphorus ylideAlkenes

Photoredox-Catalyzed Radical Reactions

In photoredox catalysis (e.g., using Ru(bpy)₃²⁺), this compound generates electrophilic radicals via SET. These radicals undergo additions to nucleophilic substrates (e.g., furan-based boronate complexes), followed by atom-transfer steps to yield alkylated products. This mechanism enables enantiospecific three-component alkylations with high stereoselectivity .

Mechanistic Step Key Details
Radical generationRu catalyst + light → Ru⁻ → SET with this compound
Radical additionRadical + nucleophile → Radical anion
Atom-transferRadical anion + this compound → Product

Yields for such reactions often exceed 60%, with complete stereospecificity observed in select cases .

Mixture Toxicity and Time-Dependent Effects

Mixture Type TDT Behavior
Reactive SN2 agentsDose-additive
Reactive + NonreactiveNon-additive

Research Highlights

  • Enantiospecific alkylations : Achieved via photoredox catalysis, demonstrating scalability to diverse alkyl iodides .

  • Quantum yield analysis : Confirms radical chain mechanisms in photoredox systems (Φ = 27.8) .

  • Proton affinity measurements : this compound’s proton affinity is 182.9 ± 1.6 kcal/mol, critical for understanding reactivity .

This compound’s reactivity and versatility make it a cornerstone in modern organic synthesis.

Scientific Research Applications

Chemical Properties and Reactivity

Iodoacetonitrile is a colorless to pale yellow liquid known for its high reactivity. The iodine atom in IACN is particularly reactive, allowing it to participate in various chemical reactions:

  • Nucleophilic Substitution Reactions : IACN can undergo nucleophilic substitution where the iodine atom is replaced by various nucleophiles such as amines and thiols.
  • Addition Reactions : The nitrile group can react with different reagents, forming new compounds.
  • Reformatsky and Wittig-Type Reactions : It reacts with aldehydes to produce a range of products.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is commonly used as an alkylating agent for introducing cyanomethyl groups into molecules. Applications include:

  • Synthesis of Peptide C-Terminal Thioesters : IACN has been effectively employed in solid-phase synthesis methods.
  • Preparation of Inhibitors : It is utilized in creating epoxysuccinate-based inhibitors targeting cysteine proteases.
  • Synthesis of Substituted Amidoundecanoic Acids : This compound facilitates the introduction of functional groups in complex organic molecules.

Biological Studies

In biological research, IACN is used to study enzyme mechanisms and protein modifications. Its ability to modify nucleophilic sites on proteins makes it a valuable tool for probing biochemical pathways.

Medicinal Chemistry

This compound is investigated for its potential applications in drug development. Its reactivity allows it to be used as a reagent in synthesizing pharmaceutical compounds, contributing to the development of new therapeutic agents.

Environmental Chemistry

Recent studies have identified IACN as a disinfection by-product (DBP) formed during the chlorination of drinking water containing iodinated contrast media. Its cytotoxic and genotoxic properties raise concerns about its presence in water supplies, necessitating further research into its environmental impact and safety.

Case Study 1: Controlled Radical Polymerization

Research indicates that IACN acts as an effective degenerative transfer agent in controlled radical polymerization processes. It has been shown to control the polymerization of various monomers, leading to polymers with well-defined molecular weights and narrow distributions. This application highlights its utility in materials science for developing advanced polymers.

Case Study 2: Cyanomethylation Reactions

This compound plays a crucial role in cyanomethylation reactions, which involve generating IACN in situ from the iodination-decarboxylation of cyanoacetic acid. This method allows for efficient cyanomethylation of amines and carboxylic acids, yielding α-aminonitriles and cyanomethyl esters. This approach benefits from inexpensive reagents and broad substrate scope.

Mechanism of Action

The mechanism of action of iodoacetonitrile involves its reactivity with nucleophiles and electrophiles. The iodine atom in this compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen and carbon-carbon bonds .

Comparison with Similar Compounds

    Acetonitrile (CH₃CN): A simpler nitrile compound without the iodine atom.

    Bromoacetonitrile (CH₂BrCN): Similar structure but with a bromine atom instead of iodine.

    Chloroacetonitrile (CH₂ClCN): Contains a chlorine atom instead of iodine.

Uniqueness: Iodoacetonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro counterparts. The iodine atom makes this compound more reactive in nucleophilic substitution reactions, allowing for a broader range of synthetic applications .

Biological Activity

Iodoacetonitrile (IAN) is a halogenated organic compound that has gained attention due to its biological activity, particularly in the context of toxicity and endocrine disruption. This article provides a comprehensive overview of IAN's biological effects, including its mechanism of action, toxicity profiles, and relevant case studies.

Overview of this compound

This compound is primarily recognized as a disinfection byproduct (DBP) formed during water treatment processes. It belongs to a class of compounds known as haloacetonitriles, which have been implicated in various toxicological studies due to their potential harmful effects on human health and the environment.

The biological activity of IAN can be attributed to its electrophilic nature, which allows it to interact with nucleophiles such as glutathione (GSH). The reactivity of IAN with GSH has been documented, indicating its potential to induce oxidative stress and cellular damage. This property is significant in understanding its toxicological implications.

Toxicity Profiles

Recent studies have quantitatively assessed the cytotoxicity, genotoxicity, and thiol reactivity of IAN compared to other haloacetonitriles. The following table summarizes key findings related to the toxicity of IAN:

Compound Cytotoxicity (EC50) Genotoxicity Thiol Reactivity
This compound (IAN)5.3 × 10 µM Positive High
Bromoacetonitrile (BAN)4.6 × 10 µM Positive Moderate
Chloroacetonitrile (CAN)6.0 × 10 µM Negative Low

Endocrine Disruption

A significant aspect of IAN's biological activity is its potential endocrine-disrupting effects. A study investigating the binding effects of various DBPs on estrogen receptors demonstrated that IAN exhibited both estrogenic and anti-estrogenic activities in vitro. The study utilized human embryonic kidney cells (HEK293) and assessed cell viability alongside estrogen receptor interactions:

  • Estrogenic Activity : The binding free energy for IAN with estrogen receptor alpha was measured, showing moderate interaction strength.
  • Cell Viability : Concentration-response curves indicated that at higher concentrations, IAN significantly reduced cell viability, highlighting its toxic effects at elevated levels .

Case Studies

  • Toxicity Assessment in Mammalian Cells : A comparative study evaluated the cytotoxic effects of several haloacetonitriles, including IAN. The results indicated that IAN displayed significant cytotoxicity across various mammalian cell lines, with a notable time-dependent increase in toxicity observed during exposure periods .
  • Reactivity with Glutathione : Research focused on the reactivity of IAN with glutathione demonstrated that it reacts rapidly, leading to potential cellular damage through oxidative stress pathways. This study provided insights into the mechanism by which IAN induces toxicity at the cellular level .
  • Environmental Impact Studies : Investigations into the presence of haloacetonitriles in treated drinking water revealed that these compounds could contribute to adverse health effects upon human exposure, emphasizing the need for monitoring and regulation in water treatment processes .

Q & A

Q. Basic: How is iodoacetonitrile utilized as an alkylating agent in organic synthesis, and what methodologies optimize its reactivity?

This compound serves as a versatile alkylating agent in nucleophilic substitution reactions, particularly for forming carbon-nitrogen bonds. Methodologies include:

  • Solid-phase peptide synthesis : Activation of sulfonamide linkers using this compound under basic conditions (e.g., DIPEA) in solvents like NMP, followed by cyclization .
  • Optimization factors : Light-sensitive handling (due to iodine's photosensitivity), reaction time (24-hour agitation for Nα-alkylation), and solvent choice (polar aprotic solvents enhance reactivity) .
  • Reaction monitoring : Use of LC-MS or NMR to track intermediate formation and ensure complete substitution .

Q. Basic: What are the standard methods for determining the physicochemical properties of this compound, such as proton affinity and boiling point?

Key methods include:

  • Kinetic method with entropy analysis : Measures proton affinity via competitive dissociation in mass spectrometry, yielding values for gas-phase basicity .
  • Joback/Crippen group contribution calculations : Predicts properties like heat capacity (Cp,gas = 95.48 J/mol·K) and boiling point (70–72°C at 10 mmHg) .
  • Experimental validation : Refractive index (1.574) and density (2.307 g/mL) are verified using calibrated instruments under controlled temperatures .

Q. Advanced: What experimental approaches are used to elucidate the genotoxic mechanisms of this compound in mammalian cells?

  • In vitro assays : Exposure of HEK293 cells to this compound, followed by viability assays (MTT) and DNA damage quantification via γ-H2AX foci imaging .
  • Repair pathway profiling : High-throughput screening of DNA repair proteins (e.g., ATM, ATR) using immunoblotting or fluorescence-based reporters to identify disrupted pathways .
  • Comparative toxicity studies : Benchmarking against other haloacetonitriles (e.g., chloroacetonitrile) to isolate iodine-specific genotoxicity .

Q. Advanced: How does the concentration of this compound influence its DNA-damaging profile, and what are the implications for toxicity studies?

  • Concentration-dependent effects : At low concentrations (µM range), this compound induces base oxidation, while higher concentrations (mM) cause double-strand breaks via reactive iodine species .
  • Data contradictions : Discrepancies arise in cluster analyses due to concentration-sensitive repair pathway activation (e.g., NER vs. BER dominance at different doses) .
  • Implications : Dose-response models must account for nonlinear thresholds in regulatory guidelines .

Q. Advanced: How is this compound applied in chemoenzymatic synthesis for macrocyclization of peptides, and what are the critical reaction parameters?

  • Enzymatic cyclization : Linear peptide thioesters, synthesized using this compound-activated resins, are cyclized by thioesterases (e.g., Crp TE) in one-pot reactions .
  • Critical parameters : Substrate specificity (terminal aryl groups enhance cyclization efficiency), solvent polarity (DMF improves enzyme activity), and resin choice (PEGA supports high yields) .

Q. Methodological: What protocols are recommended for the safe handling and storage of this compound in laboratory settings?

  • Handling : Use PPE (nitrile gloves, N95 masks) and work in fume hoods due to acute toxicity (LD50 oral = 25 mg/kg) .
  • Storage : Light-sensitive amber vials at 2–8°C under inert gas (argon) to prevent iodine liberation .
  • Waste disposal : Neutralization with sodium thiosulfate to reduce iodide toxicity before disposal .

Q. Data Contradiction: How can researchers reconcile discrepancies in toxicity data between this compound and structurally similar DBPs?

  • Mechanistic differences : this compound’s higher genotoxicity vs. chloro/bromo-analogues is attributed to iodine’s larger atomic radius, facilitating DNA adduct formation .
  • Experimental design : Standardize cell lines (e.g., CHO-K1 for consistency) and exposure times (15–60 mins) to reduce variability .

Q. Analytical: What role does this compound play in derivatization techniques for quantifying small molecules in clinical samples?

  • Derivatization agent : Reacts with amines (e.g., trimethylamine) to form stable cyanoethyl derivatives, enabling LC-MS detection with LODs < 1 nM .
  • Mitigating interference : Use isotope-labeled internal standards (e.g., d9-trimethylamine) to correct for matrix effects .

Q. Mechanistic: What spectroscopic or computational methods are employed to study the reaction pathways of this compound in nucleophilic substitutions?

  • FT-IR/Raman spectroscopy : Tracks C-I bond cleavage (500–600 cm⁻¹ shifts) during SN2 reactions .
  • DFT calculations : Predict transition-state geometries and activation energies for substitutions at β-carbon sites .

Q. Mixture Studies: How do mixture toxicity models predict the combined effects of this compound with other electrophiles, and what experimental validations are required?

  • Modeling : Dose-additive and independent action models predict mixture effects up to 80% inhibition, beyond which synergistic interactions dominate (e.g., with ethyl bromoacetate) .
  • Validation : Bioluminescence inhibition assays in Vibrio fischeri confirm predictions, requiring LC50 adjustments for iodine-specific reactivity .

Properties

IUPAC Name

2-iodoacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2IN/c3-1-2-4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODKOOOHHCAWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073215
Record name Acetonitrile, iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark amber liquid; [MSDSonline]
Record name Iodoacetonitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8634
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

624-75-9
Record name Iodoacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodoacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 624-75-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetonitrile, iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodoacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.873
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Iodoacetonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXK5ZB5CF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.